N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
This compound is a bis-benzothiazole carboxamide derivative featuring a 7-chloro-4-methoxybenzo[d]thiazole core linked via a carboxamide bridge to a pyridin-3-ylmethyl-substituted benzothiazole moiety.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-29-16-9-8-14(23)19-18(16)26-22(31-19)27(12-13-5-4-10-24-11-13)21(28)20-25-15-6-2-3-7-17(15)30-20/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXZBXOQCFQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several steps starting from commercially available precursors. The key steps include:
- Formation of the benzo[d]thiazole core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Introduction of substituents : The chloro and methoxy groups are introduced via electrophilic aromatic substitution.
- Formation of the amide bond : This is accomplished by reacting the benzo[d]thiazole derivative with an appropriate acylating agent.
The molecular formula for this compound is , with a molecular weight of approximately 440.4 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may inhibit specific kinases or proteases, thereby influencing signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Pharmacological Applications
Recent studies have highlighted several pharmacological applications:
- Anticancer Activity : The compound has shown promise as an anticancer agent, with studies indicating that it can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
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Antimicrobial Properties : It exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 0.12 Escherichia coli 0.25 - Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing inhibition of pro-inflammatory cytokines in vitro.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of the compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound induced apoptosis in MCF-7 cells with an IC50 value of 0.5 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it had an MIC of 0.12 µg/mL against S. aureus, indicating strong antibacterial activity .
Scientific Research Applications
Biological Activities
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Anticancer Properties :
- Recent studies have highlighted the potential anticancer activity of thiazole derivatives, including those similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) . The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy of these compounds .
- Anticonvulsant Activity :
- Antimicrobial Effects :
Case Studies
- Anticancer Activity Evaluation :
- Anticonvulsant Testing :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro substituent on the benzothiazole ring is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring.
Key findings:
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The 7-position is selectively targeted due to steric and electronic factors.
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The 4-methoxy group remains stable under mild conditions but may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .
Oxidation and Reduction Reactions
The benzothiazole rings and pyridinylmethyl group participate in redox reactions:
Oxidation:
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Thiazole Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives .
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Pyridine Ring Oxidation : Rare under standard conditions but possible with strong oxidizers like KMnO₄.
Reduction:
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Nitro Group Reduction : If present in precursors, nitro groups are reduced to amines using Pd/C or Fe/HCl .
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Disulfide Formation : Thiol intermediates (from chloride substitution) form disulfides via air oxidation .
Hydrolysis and Condensation Reactions
The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux | HCl | Benzoic acid + Amine byproducts | |
| Base Hydrolysis | NaOH (aq), 60°C | NaOH | Carboxylate salts |
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Hydrolysis rates depend on steric hindrance from the pyridinylmethyl group .
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Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases under anhydrous conditions .
Cyclization and Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-coupling reactions:
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The pyridinylmethyl group enhances solubility in polar solvents, facilitating reaction homogeneity .
Stability Under Ambient and Extreme Conditions
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Thermal Stability : Decomposes above 250°C, with mass loss attributed to carboxamide cleavage .
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Photostability : UV light induces partial degradation of the thiazole rings, forming sulfonic acid derivatives.
Comparative Reactivity Table
A comparison of reactive sites in the molecule:
| Site | Reactivity | Preferred Reactions |
|---|---|---|
| 7-Chloro (Benzothiazole) | High (SNAr) | Amine substitution, reduction |
| Carboxamide Linker | Moderate | Hydrolysis, condensation |
| Pyridinylmethyl | Low (unless deprotonated) | Alkylation, coordination |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of thiazole carboxamides and benzothiazole derivatives. Key comparisons include:
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8) Structural Differences: The dimethylaminopropyl substituent replaces the pyridin-3-ylmethyl group in the query compound, and the 7-chloro substituent is absent. Functional Implications: The dimethylamino group enhances solubility via protonation (as a hydrochloride salt), whereas the pyridinylmethyl group in the query compound may improve π-π stacking interactions in target binding.
Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylates Structural Differences: These compounds lack the bis-benzothiazole framework and instead feature a single thiazole ring with ester and methyl substituents. However, the simplified structure may limit target selectivity compared to the dual benzothiazole system in the query compound .
Comparative Data Table
| Property/Feature | Query Compound | N-(3-(Dimethylamino)propyl)-... (CAS: 1052530-89-8) | Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylates |
|---|---|---|---|
| Core Structure | Bis-benzothiazole carboxamide | Bis-benzothiazole carboxamide | Monocyclic thiazole |
| Key Substituents | 7-Cl, 4-OCH₃, pyridin-3-ylmethyl | 4-OCH₃, dimethylaminopropyl | 4-CH₃, COOEt, 4-pyridinyl |
| Molecular Weight | Not reported | 463.0 g/mol | ~290–330 g/mol (estimated) |
| Solubility | Likely low (neutral carboxamide) | High (hydrochloride salt) | Moderate (ester group) |
| Synthetic Route | Unreported; likely via amide coupling | Amide coupling with dimethylaminopropyl amine | Nitrile cyclization + ester hydrolysis |
Q & A
Q. What methodologies are recommended for synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide and ensuring high purity?
The synthesis involves coupling benzothiazole-carboxylic acid derivatives with substituted amines. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen, as described for analogous thiazole carboxamides .
- Purification : Employ preparative TLC (n-hexane/ethyl acetate, 50:50) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated for structurally related compounds .
- Yield optimization : Adjust reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 acid-to-amine) to mitigate side reactions .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : Use and NMR (e.g., Varian VXR-200, DMSO-d6) to confirm substituent integration and carboxamide linkage. Cross-validate with HSQC/HMBC for ambiguous signals .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., m/z ± 0.001 Da) .
- HPLC : Monitor purity (>98%) using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) for initial stock solutions (10 mM). For aqueous buffers, use <1% Tween-80 or cyclodextrin derivatives to enhance solubility .
- pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) if precipitation occurs in neutral conditions .
Advanced Research Questions
Q. How do stereochemical variations in the pyridinylmethyl substituent affect biological activity?
- Stereoisomer synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries (e.g., (S)-proline-mediated alkylation) and compare activity in target assays .
- Activity correlation : Use X-ray crystallography (e.g., co-crystals with target proteins) to resolve binding modes, as demonstrated for thiazole-triazole hybrids .
Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions)?
- Dynamic effects : Analyze variable-temperature NMR to identify conformational exchange broadening. For example, rotameric equilibria in the carboxamide group may split signals at 25°C but coalesce at 60°C .
- DFT calculations : Perform B3LYP/6-31G(d) simulations to predict chemical shifts and compare with experimental data .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Metabolic stability assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Use specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify isozyme involvement .
- Docking studies : Model the compound into CYP2C9 or CYP2D6 active sites (AutoDock Vina) to predict metabolic hotspots, such as demethylation of the methoxy group .
Q. How do electron-withdrawing substituents (e.g., Cl, F) on the benzothiazole rings modulate target selectivity?
| Substituent | Position | Effect on IC50 (nM) | Reference |
|---|---|---|---|
| Cl | 7-position | 2.5 ± 0.3 (Kinase A) | |
| F | 4-position | 12.1 ± 1.1 (Kinase B) | |
| OCH3 | 4-position | 8.7 ± 0.9 (Kinase A) |
Q. What strategies stabilize the compound under physiological conditions (e.g., serum-containing media)?
- Serum binding assays : Pre-incubate with 10% FBS and quantify free compound via ultrafiltration-LC/MS. Optimize prodrug formulations (e.g., ester prodrugs) to reduce serum protein binding .
- Light sensitivity : Store solutions in amber vials at −80°C to prevent photodegradation of the thiazole moiety .
Q. How can target selectivity be validated against off-pathway kinases or receptors?
- Kinome-wide profiling : Use immobilized kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Compare inhibition profiles with structural analogs to identify selectivity determinants .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the putative target protein .
Q. What computational tools are suitable for predicting in vivo pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
